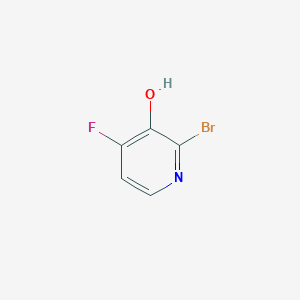

2-Bromo-4-fluoropyridin-3-ol

Description

BenchChem offers high-quality 2-Bromo-4-fluoropyridin-3-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-4-fluoropyridin-3-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C5H3BrFNO |

|---|---|

Molecular Weight |

191.99 g/mol |

IUPAC Name |

2-bromo-4-fluoropyridin-3-ol |

InChI |

InChI=1S/C5H3BrFNO/c6-5-4(9)3(7)1-2-8-5/h1-2,9H |

InChI Key |

BXSDJXIKKZCBJK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=C(C(=C1F)O)Br |

Origin of Product |

United States |

Foundational & Exploratory

2-Bromo-4-fluoropyridin-3-ol physiochemical properties for medicinal chemistry

An In-Depth Technical Guide to 2-Bromo-4-fluoropyridin-3-ol for Medicinal Chemistry.

Executive Summary

2-Bromo-4-fluoropyridin-3-ol (CAS: 1256822-98-6 ) is a densely functionalized heterocyclic scaffold offering three distinct vectors for orthogonal diversification.[1][2][3] Its utility in medicinal chemistry stems from the electronic interplay between the ortho-bromo, meta-hydroxyl, and para-fluoro substituents relative to the pyridine nitrogen. This arrangement allows for sequential, chemoselective functionalization—making it an ideal "hub" for fragment-based drug discovery (FBDD) and scaffold hopping exercises where precise control over lipophilicity (LogD) and pKa is required.[2][3]

This guide details the physiochemical parameters, synthetic accessibility, and reactivity logic required to utilize this scaffold effectively in drug development.[4]

Physiochemical Profile

The strategic value of this scaffold lies in its ability to modulate physicochemical properties via the fluorine atom (metabolic stability, pKa modulation) and the hydroxyl group (H-bond donor/acceptor).[5]

2.1 Key Metrics Table

| Property | Value / Range | Context |

| CAS Number | 1256822-98-6 | Unambiguous identifier. |

| Molecular Weight | 191.99 g/mol | Ideal for Fragment-Based Drug Discovery (FBDD).[2][3] |

| Formula | Halogen-rich core.[1][2][3][6] | |

| pKa (OH) | ~5.8 – 6.5 (Predicted) | Significantly more acidic than phenol (pKa 10) or 3-hydroxypyridine (pKa 8.[2][3]7) due to the electron-withdrawing inductive effects (-I) of F and Br, and the electron-deficient pyridine ring. |

| LogP | ~1.6 – 1.9 | Moderate lipophilicity; F increases LogP vs. H, but OH provides solubility balance.[2][3] |

| TPSA | ~33 Ų | Good permeability profile; OH and N are the primary polar contributors.[2][3] |

| H-Bond Donors | 1 (OH) | Critical for active site binding.[2][3] |

| H-Bond Acceptors | 2 (N, F) | Fluorine is a weak acceptor; Pyridine N is the primary acceptor.[2][3][5] |

2.2 Acidity & Tautomerism

Unlike 2- or 4-hydroxypyridines, which exist predominantly as pyridones (lactams), 3-hydroxypyridines cannot tautomerize to a stable keto form and thus retain their phenolic character.[2][3][5]

-

Acidity Enhancement: The presence of the C2-Bromine and C4-Fluorine atoms exerts a strong electron-withdrawing effect.[2] This stabilizes the phenoxide anion, lowering the pKa into the physiological range. This implies the molecule may exist partially as a zwitterion or anion at physiological pH (7.4), impacting solubility and membrane permeability.

Synthetic Accessibility & Purity[2][3]

The synthesis of 2-bromo-4-fluoropyridin-3-ol typically requires a protection/deprotection strategy to manage the nucleophilicity of the oxygen.[2]

3.1 Primary Synthetic Route

The most robust route involves the demethylation of 2-bromo-4-fluoro-3-methoxypyridine .[2][3] The methoxy precursor is often accessed via Sandmeyer bromination of the corresponding 2-amino-pyridine.

Step-by-Step Pathway:

-

Sandmeyer Reaction: Diazotization (

) followed by CuBr treatment yields 2-bromo-4-fluoro-3-methoxypyridine .[2][3] -

Demethylation: Treatment with Boron Tribromide (

) in Dichloromethane (DCM) cleaves the methyl ether to yield the free phenol.[2][3]

3.2 Impurity Profile

-

Regioisomers: 2-Bromo-3-fluoro-4-ol is a common byproduct if the starting material is not isomerically pure.[2][3]

-

Debromination: Protodebromination can occur during harsh acidic workups or metal-catalyzed steps.[2][3]

-

Hydrolysis: The C4-F bond is susceptible to hydrolysis under strongly basic conditions at high temperatures, converting the 4-F to a 4-OH (yielding a pyridone).[2]

Reactivity & Chemoselectivity[2][3][7]

This scaffold offers orthogonal reactivity .[2][3] The order of operations is critical: the C2-Br, C4-F, and C3-OH sites react under distinct conditions.

4.1 Chemoselectivity Logic

-

C3-Hydroxyl (Nucleophile): The most accessible handle.[2][3] It should generally be functionalized (alkylated) first to lock the physical properties and prevent catalyst poisoning in subsequent steps, unless a free phenol is required.

-

C2-Bromine (Electrophile - Soft): Preferred site for Palladium-catalyzed cross-couplings (Suzuki, Stille, Buchwald).[2][3][5] The C-Br bond is weaker than C-F and reacts faster with

.[2][3] -

C4-Fluorine (Electrophile - Hard): Activated for Nucleophilic Aromatic Substitution (

) due to the para-nitrogen.[2][3] However,

4.2 Decision Tree Diagram (DOT)

Caption: Sequential functionalization strategy. Step 1 (O-alkylation) is crucial to enable Step 3 (SnAr) by preventing ring deactivation.[2][3]

Experimental Protocols

Protocol A: Synthesis via Demethylation (

)

Source: Adapted from standard methoxypyridine deprotection methodologies [1, 2].[2][3][5]

-

Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

-

Reagent Prep: Dissolve 2-bromo-4-fluoro-3-methoxypyridine (1.0 eq, 5.0 mmol) in anhydrous Dichloromethane (DCM, 25 mL). Cool the solution to 0°C using an ice bath.

-

Addition: Slowly add Boron Tribromide (

) (1.0 M in DCM, 1.2 eq, 6.0 mL) dropwise over 10 minutes. Caution: Exothermic reaction.[2][3] -

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor by TLC (System: 50% EtOAc/Hexanes).[2][3] The starting material (

~0.[2][3]6) should disappear, and a more polar spot ( -

Quench: Cool back to 0°C. Carefully quench with saturated aqueous

(slow addition) until pH ~7. -

Workup: Extract with DCM (3 x 30 mL). Since the product is amphoteric/phenolic, ensure the aqueous layer is not too basic (pH > 10 may sequester the product as a phenoxide salt). Acidifying slightly to pH 5-6 may improve extraction efficiency into organic solvent.[2][3]

-

Purification: Dry organics over

, filter, and concentrate. Purify via silica gel chromatography (Gradient: 0-10% MeOH in DCM).

Protocol B: Chemoselective Suzuki Coupling at C2

Objective: Couple an aryl group at C2 without displacing the C4-Fluorine.[2]

-

Reagents: Combine 2-bromo-4-fluoropyridin-3-ol (or its O-methyl ether) (1.0 eq), Arylboronic acid (1.1 eq), and

(2.0 eq) in a mixture of Dioxane:Water (4:1). -

Catalyst: Add

(5 mol%). Note: dppf is preferred to prevent defluorination side reactions common with phosphine-rich catalysts.[2][3] -

Conditions: Degas with nitrogen for 5 minutes. Heat to 80°C for 2-4 hours.

-

Outcome: The C2-Br bond reacts exclusively.[2][3] The C4-F bond remains intact due to the high bond dissociation energy of C-F and the absence of harsh nucleophilic conditions.

Medicinal Chemistry Applications

-

Bioisosterism: The 2-bromo-4-fluoropyridin-3-ol core serves as a bioisostere for 1,2,3-trisubstituted benzenes .[2][3][5] The pyridine nitrogen adds polarity and a hydrogen bond acceptor, improving solubility compared to the carbocyclic analog.[5]

-

F-Scan Utility: The C4-fluorine atom blocks metabolic oxidation at the para-position (a common metabolic soft spot in pyridines) and modulates the pKa of the neighboring hydroxyl group.[2]

-

Fragment Linking: The molecule acts as a "T-shaped" linker.[2][3]

References

-

Namiki Shoji Co., Ltd. Building Blocks Catalogue. 2-Bromo-4-fluoropyridin-3-ol (CAS 1256822-98-6).[1][2][3] Accessed 2026.[2][3]

-

Google Patents. Chroman derivatives as TRPM8 inhibitors.[2][3] US20140045855A1.[2][3] (Describes synthesis of 2-bromo-4-fluoropyridin-3-ol via demethylation).

-

BenchChem. Reactivity of Bromo- and Fluoro-Substituted Pyridines. Technical Guide 2025.[2][3]

-

PubChem. 2-Bromo-4-fluoropyridine Properties. CID 21885884.[2][3][7] [2][3]

Sources

- 1. namiki-s.co.jp [namiki-s.co.jp]

- 2. CompTox Chemicals Dashboard [comptox.epa.gov]

- 3. CompTox Chemicals Dashboard [comptox.epa.gov]

- 4. sarchemlabs.com [sarchemlabs.com]

- 5. US20140045855A1 - Chroman derivatives as trpm8 inhibitors - Google Patents [patents.google.com]

- 6. CN102898358A - Preparation method of fluoropyridine compounds - Google Patents [patents.google.com]

- 7. 2-Bromo-4-fluoropyridine | C5H3BrFN | CID 21885884 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of 2-Bromo-4-fluoropyridin-3-ol: A Directed ortho-Metalation Approach

An Application Note for Medicinal and Process Chemists

Abstract

Substituted pyridin-3-ols are pivotal structural motifs in a multitude of pharmaceutical agents and advanced materials. Their synthesis, however, can be challenging due to the inherent reactivity patterns of the pyridine ring. This application note provides a detailed, field-tested protocol for the synthesis of 2-Bromo-4-fluoropyridin-3-ol from the commercially available starting material, 2-bromo-4-fluoropyridine. The core of this strategy relies on a Directed ortho-Metalation (DoM) reaction, a powerful tool for achieving regioselective functionalization that circumvents the limitations of classical electrophilic aromatic substitution on electron-deficient pyridine rings. This guide explains the underlying mechanistic principles, offers a robust step-by-step protocol, and includes validation checkpoints to ensure reproducibility and high purity of the final product.

Introduction: The Significance of Pyridin-3-ol Scaffolds

The 2-bromo-4-fluoropyridin-3-ol scaffold is a highly valuable building block for drug discovery professionals. The orthogonal reactivity of the bromine (amenable to cross-coupling reactions), fluorine (potential for SNAr or metabolic blocking), and hydroxyl group (alkylation, acylation, or hydrogen bond donor) provides three distinct handles for molecular elaboration.[1][2] Direct hydroxylation of the pyridine ring, particularly at the C3 position, is often complicated by poor regioselectivity and harsh reaction conditions. The strategy detailed herein leverages the powerful and highly regioselective Directed ortho-Metalation (DoM) pathway to achieve the desired transformation under controlled, low-temperature conditions.

Scientific Rationale & Mechanistic Overview

Directed ortho-Metalation (DoM) is a cornerstone of modern aromatic chemistry, enabling the deprotonation of a position ortho to a directing metalation group (DMG).[3] In this synthesis, the bromine atom at the C2 position of 2-bromo-4-fluoropyridine serves as the DMG.

The mechanism proceeds via three key stages:

-

Directed Lithiation: A strong, non-nucleophilic, sterically hindered base, such as Lithium Diisopropylamide (LDA), is employed. The lone pair on the nitrogen of LDA coordinates to the lithium ion, while the bromine atom on the pyridine ring also forms a Lewis acid-base interaction with the lithium. This complexation acidifies the proton at the C3 position, facilitating its abstraction by the diisopropylamide base.[3][4] This step is performed at -78 °C to prevent side reactions, such as nucleophilic addition of the base to the pyridine ring.[5]

-

Electrophilic Capture (Borylation): The resulting 2-bromo-4-fluoro-3-lithiopyridine intermediate is a potent nucleophile. It is immediately trapped with an electrophilic boron source, trimethyl borate B(OMe)₃. The aryllithium attacks the electrophilic boron atom to form a lithium boronate complex.

-

Oxidative Workup to Phenol: The stable boronate ester is then subjected to an oxidative workup. In the presence of an oxidant like hydrogen peroxide and a proton source like acetic acid, the C-B bond is stereoretentively cleaved and replaced with a C-O bond, yielding the desired 2-bromo-4-fluoropyridin-3-ol.

This sequence provides a reliable and high-yielding route to the target molecule, with regioselectivity dictated entirely by the directing effect of the C2-bromo substituent.

Caption: Figure 1: Reaction Mechanism via Directed ortho-Metalation.

Detailed Experimental Protocol

3.1 Materials and Equipment

-

Reagents: 2-Bromo-4-fluoropyridine (CAS: 357927-50-5), Diisopropylamine (CAS: 108-18-9), n-Butyllithium (solution in hexanes, e.g., 2.5 M), Trimethyl borate (CAS: 121-43-7), Hydrogen peroxide (30% aq. solution), Acetic acid, Anhydrous Tetrahydrofuran (THF), Ethyl acetate, Saturated aq. Sodium Bicarbonate, Saturated aq. Sodium Thiosulfate, Brine, Anhydrous Magnesium Sulfate.

-

Equipment: Three-necked round-bottom flask, dropping funnel, low-temperature thermometer, magnetic stirrer, inert atmosphere setup (Schlenk line with Nitrogen or Argon), dry ice/acetone bath, ice/water bath, rotary evaporator, glassware for workup and column chromatography.

3.2 Quantitative Data Summary

| Reagent | MW ( g/mol ) | Amount | Moles (mmol) | Equivalents |

| 2-Bromo-4-fluoropyridine | 175.99 | 5.00 g | 28.4 | 1.0 |

| Diisopropylamine | 101.19 | 4.4 mL | 31.3 | 1.1 |

| n-Butyllithium (2.5 M) | 64.06 | 12.5 mL | 31.3 | 1.1 |

| Trimethyl borate | 103.91 | 4.2 mL | 37.5 | 1.3 |

| Anhydrous THF | - | ~150 mL | - | - |

3.3 Step-by-Step Procedure

--- INERT ATMOSPHERE AND ANHYDROUS CONDITIONS ARE CRITICAL ---

-

LDA Preparation: To a flame-dried 250 mL three-necked flask under a positive pressure of nitrogen, add anhydrous THF (50 mL) and diisopropylamine (4.4 mL, 31.3 mmol). Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (12.5 mL of 2.5 M solution in hexanes, 31.3 mmol) dropwise via syringe over 15 minutes, ensuring the internal temperature does not exceed -70 °C. Stir the resulting colorless solution at -78 °C for 30 minutes.

-

Metalation: In a separate flame-dried 250 mL flask under nitrogen, dissolve 2-bromo-4-fluoropyridine (5.00 g, 28.4 mmol) in anhydrous THF (100 mL). Cool this solution to -78 °C. Transfer the freshly prepared LDA solution from Step 1 to the solution of 2-bromo-4-fluoropyridine via cannula, dropwise over 30 minutes. A dark red/brown color should develop. Stir the reaction mixture at -78 °C for 1.5 hours.

-

Borylation (Electrophilic Quench): To the reaction mixture at -78 °C, add trimethyl borate (4.2 mL, 37.5 mmol) dropwise over 20 minutes. The dark color should fade significantly. After the addition is complete, remove the dry ice/acetone bath and allow the reaction to warm slowly to room temperature. Stir overnight (approx. 12-16 hours).

-

Oxidative Workup: Cool the reaction mixture to 0 °C in an ice/water bath. Cautiously add acetic acid (10 mL) dropwise, followed by the very slow, dropwise addition of 30% aqueous hydrogen peroxide (15 mL). CAUTION: This addition is exothermic. Ensure the internal temperature remains below 20 °C. After the addition is complete, remove the ice bath and stir vigorously at room temperature for 4 hours.

-

Isolation and Purification: Cool the mixture to 0 °C and quench the excess peroxide by the slow addition of saturated aqueous sodium thiosulfate solution until a test with peroxide strips indicates its absence. Carefully neutralize the mixture by adding saturated aqueous sodium bicarbonate solution until the pH is ~7-8. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL). Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield a crude solid.

-

Final Purification: Purify the crude material by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 10% and increasing to 40% EtOAc) to afford 2-bromo-4-fluoropyridin-3-ol as a white to off-white solid.

Trustworthiness: In-Process Controls and Validation

A robust protocol must include methods for validation.

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or LC-MS. A sample quenched with methanol after the metalation step should show the starting material, while a sample taken after the oxidative workup should show a new, more polar spot corresponding to the product.

-

Product Characterization: The identity and purity of the final product should be confirmed by standard analytical techniques:

-

¹H NMR: Expect characteristic aromatic proton signals. The hydroxyl proton will appear as a broad singlet.

-

¹³C NMR: Confirmation of the carbon skeleton and the presence of the C-OH signal.

-

Mass Spectrometry (MS): Observation of the correct molecular ion peak (M+H)⁺ corresponding to the product's molecular weight.

-

Purity Assessment: Purity should be assessed by HPLC or qNMR. A typical yield for this protocol is in the range of 65-75%.

-

Experimental Workflow Visualization

Caption: Figure 2: Experimental Workflow Summary.

References

- Benchchem. Application Notes and Protocols: Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines.

- MedChemExpress. 2-Bromo-4-fluoropyridine | Biochemical Reagent.

- Ossila. 2-Bromo-4-fluoropyridine | CAS Number 357927-50-5.

- Myers, A.

- Wikipedia.

- University of Bristol. (Hetero)

- University of Michigan. Directed (ortho)

Sources

Application Note: Strategic Utilization of 2-Bromo-4-fluoropyridin-3-ol in PROTAC Linker Design

Executive Summary

In the rapidly evolving field of Targeted Protein Degradation (TPD), the "linker" is no longer viewed as a passive connector but as a critical determinant of physicochemical properties, ternary complex stability, and degradation efficiency.

This guide details the application of 2-Bromo-4-fluoropyridin-3-ol as a high-value "Hub Scaffold" for PROTAC synthesis. Unlike standard aliphatic chains, this pyridine scaffold offers Orthogonal Tri-Functionalization :

-

C3-Hydroxyl: Site for linker attachment via O-alkylation.

-

C4-Fluorine: Highly activated site for nucleophilic aromatic substitution (SNAr) to attach amine-bearing ligands.

-

C2-Bromine: Handle for Palladium-catalyzed cross-coupling to install aryl/heteroaryl warheads.

This application note provides a validated synthetic workflow to construct rigidified, solubility-enhancing PROTACs using this scaffold.

Chemical Logic & Retrosynthetic Strategy

The utility of 2-Bromo-4-fluoropyridin-3-ol lies in the distinct reactivity profiles of its three functional handles. Understanding the electronic effects of the pyridine ring is crucial for sequencing reactions correctly to avoid byproducts.

Electronic Activation Analysis

-

The C4-Fluorine (SNAr Active): The nitrogen atom in the pyridine ring exerts a strong electron-withdrawing effect, particularly at the C2 and C4 positions. The C4-Fluorine is significantly more reactive toward nucleophilic attack than the C2-Bromine due to the high electronegativity of fluorine, which stabilizes the Meisenheimer intermediate during the rate-determining step of SNAr .

-

The C2-Bromine (Cross-Coupling Active): While less reactive toward SNAr than the C4-F, the C2-Br bond is weaker and ideal for oxidative addition by Palladium(0) catalysts, facilitating Suzuki, Stille, or Buchwald-Hartwig couplings .

-

The C3-Hydroxyl (Modulator): The hydroxyl group is electron-donating by resonance but inductively withdrawing. In its deprotonated form (phenoxide), it can deactivate the ring toward SNAr. Therefore, it is critical to alkylate (protect) the hydroxyl group first , converting it to an ether, which locks the linker in place and maintains the electrophilicity of the pyridine ring for subsequent steps.

Validated Synthetic Sequence

To maximize yield and regioselectivity, the following order of operations is recommended:

Figure 1: Recommended synthetic workflow ensuring regioselectivity and yield maximization.

Detailed Experimental Protocols

Phase 1: Linker Attachment (O-Alkylation)

Objective: Attach the linker moiety (e.g., PEG chain or alkyl spacer) to the C3-hydroxyl. Rationale: Alkylation prevents the acidic proton from interfering with base-mediated SNAr and Pd-coupling steps.

Reagents:

-

Scaffold: 2-Bromo-4-fluoropyridin-3-ol (1.0 eq)

-

Linker: Boc-amino-PEG-tosylate or Alkyl Bromide (1.2 eq)

-

Base: Potassium Carbonate (K₂CO₃) (2.0 eq)

-

Solvent: Anhydrous DMF (0.2 M concentration)

Protocol:

-

Charge a flame-dried round-bottom flask with 2-Bromo-4-fluoropyridin-3-ol and anhydrous DMF under N₂ atmosphere.

-

Add K₂CO₃ in one portion. Stir at Room Temperature (RT) for 15 minutes to generate the phenoxide.

-

Dropwise add the Linker-Tosylate/Bromide dissolved in minimal DMF.

-

Heat the mixture to 60°C and stir for 4–6 hours. Note: Monitor by LCMS. The shift in retention time will be significant.

-

Workup: Dilute with EtOAc, wash 3x with water (to remove DMF) and 1x with brine. Dry over Na₂SO₄ and concentrate.

-

Purification: Flash chromatography (Hexane/EtOAc gradient).

Phase 2: Warhead Installation (SNAr)

Objective: Install the first ligand (typically an amine-containing warhead or E3 ligand precursor) by displacing the C4-Fluorine. Rationale: The C4-F is highly activated. Using a secondary amine works best. This step must be done before Pd-coupling to avoid potential poisoning of the Pd catalyst by the free amine or fluoride interference .

Reagents:

-

Intermediate A (from Phase 1) (1.0 eq)

-

Nucleophile: Amine-containing Ligand (e.g., Pomalidomide derivative with free amine) (1.1 eq)

-

Base: N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

-

Solvent: DMSO or NMP (0.1 M)

Protocol:

-

Dissolve Intermediate A and the Amine Ligand in dry DMSO in a microwave vial or pressure tube.

-

Add DIPEA .

-

Heat to 90°C–110°C for 2–12 hours.

-

Critical Check: C4-F displacement is generally faster than C2-Br displacement. However, if the temperature is too high (>140°C), C2 displacement may compete. Keep temperature controlled.

-

-

Workup: Pour into ice water. If the product precipitates, filter and wash. If not, extract with DCM/MeOH (9:1).

-

Validation: 19F NMR should show the disappearance of the signal corresponding to the C4-F (typically ~ -100 to -130 ppm depending on reference).

Phase 3: E3 Ligase/POI Recruitment (Suzuki Coupling)

Objective: Attach the final ligand via the C2-Bromine using Palladium-catalyzed cross-coupling. Rationale: The C2-Br remains intact after Phase 2 and is now ready for coupling with an aryl boronic acid/ester.

Reagents:

-

Intermediate B (from Phase 2) (1.0 eq)

-

Coupling Partner: Aryl Boronic Acid/Pinacol Ester (1.3 eq)

-

Catalyst: Pd(dppf)Cl₂·DCM (0.05 eq) or Pd₂(dba)₃/XPhos for difficult substrates.

-

Base: Cs₂CO₃ (3.0 eq) or K₃PO₄ (3.0 eq)

-

Solvent: 1,4-Dioxane/Water (4:1 ratio)

Protocol:

-

Combine Intermediate B , Boronic Acid , and Base in a reaction vial.

-

Degas solvents (sparge with N₂ for 10 min) and add to the vial.

-

Add the Pd catalyst quickly under N₂ flow. Seal the vial.

-

Heat to 80°C–100°C for 2–4 hours (or microwave at 110°C for 30 min).

-

Workup: Filter through a Celite pad, rinse with EtOAc, and concentrate.

-

Final Purification: Reverse-phase Preparative HPLC (Water/Acetonitrile + 0.1% Formic Acid).

Mechanism of Action: Ternary Complex Formation[1][2][3][4]

The resulting PROTAC utilizes the pyridine core not just as a connector, but as a structural element that can influence the geometry of the Ternary Complex (POI-PROTAC-E3 Ligase).

Figure 2: The pyridine scaffold acts as a rigid hub, orienting the ligands to facilitate the critical Protein-Protein Interaction (PPI) required for ubiquitination.[1]

Troubleshooting & QC Parameters

| Issue | Probable Cause | Solution |

| Low Yield in Step 1 | N-alkylation competition | Use K₂CO₃ (weaker base) instead of NaH. Keep temp <60°C. |

| No Reaction in Step 2 | Deactivated Ring | Ensure Step 1 (O-alkylation) is complete. The free OH deactivates the ring. Increase Temp to 120°C. |

| Regioselectivity Loss | C2-Br displacement in Step 2 | Lower temperature in Step 2. Use a bulkier amine if possible. |

| Pd Catalyst Death | Free amines/thiols | Ensure Step 2 workup removes all unreacted amines. Use Pd(dppf)Cl₂ which is robust. |

References

-

BenchChem. (2025).[2] Application Notes and Protocols: Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines. Retrieved from

-

Ossila. (2024). 2-Bromo-4-fluoropyridine: A halogenated pyridine building block.[3] Retrieved from

-

ResearchGate Community. (2015).[4] Mechanistic insights into 2-amino-4-bromopyridine reactivity. Retrieved from

-

Zagidullin, A. et al. (2020). Novel approaches for the rational design of PROTAC linkers. Open Exploration. Retrieved from

-

BOC Sciences. (2024). Linker Design & Optimization for PROTACs. Retrieved from

Sources

Application Note: Precision Synthesis of 3-Alkoxy-2-bromo-4-fluoropyridines for SAR Studies

This Application Note is structured to provide a high-level, technically rigorous guide for the synthesis of 3-alkoxy-2-bromo-4-fluoropyridines , a scaffold critical for Structure-Activity Relationship (SAR) profiling in medicinal chemistry.

Executive Summary

The 3-alkoxy-2-bromo-4-fluoropyridine motif represents a "privileged scaffold" in drug discovery, particularly for kinase inhibitors and GPCR ligands. The unique substitution pattern offers three distinct vectors for diversification:

-

C2-Bromine: A handle for cross-coupling (Suzuki, Buchwald, Sonogashira) to install aryl or heteroaryl tails.[1]

-

C3-Alkoxy: A tunable physicochemical vector (H-bond acceptor, lipophilicity modulator) ideal for SAR exploration.

-

C4-Fluorine: A metabolic blocker or a handle for nucleophilic aromatic substitution (

) with amines/thiols.

This guide outlines two complementary protocols to access this core. Method A utilizes a high-efficiency Directed Ortho Metalation (DoM) strategy on a fluorinated precursor. Method B employs a robust Directed Fluorination approach starting from a hydroxy-pyridine.

Retrosynthetic Analysis & Strategy

The challenge lies in the regioselective installation of three contiguous substituents. Traditional electrophilic aromatic substitution is ineffective due to the electron-deficient nature of the pyridine ring. Therefore, we utilize Directed Ortho Metalation (DoM) , leveraging the acidity of ring protons flanked by directing groups (halogens or protected oxygens).[1]

Strategic Logic[1]

-

The "Sweet Spot" (C3): In 2-bromo-4-fluoropyridine, the C3 proton is flanked by two electron-withdrawing groups (Br and F), making it the most acidic site (

~26). -

The "Director" (C4): In 2-bromo-3-(methoxymethoxy)pyridine, the MOM group directs lithiation exclusively to the C4 position via chelation.

Figure 1: Retrosynthetic disconnection showing two convergent routes to the universal 3-hydroxy core.

Experimental Protocols

Method A: The "Direct Lithiation" Route (High Efficiency)

Best for: Rapid access when 2-bromo-4-fluoropyridine is available. Mechanism: Lithium-Hydrogen exchange at C3 followed by boronate trapping and oxidation.

Step 1: Synthesis of 2-Bromo-4-fluoropyridin-3-ol

-

Setup: Flame-dry a 250 mL 3-neck round-bottom flask. Equip with a magnetic stir bar, nitrogen inlet, and low-temperature thermometer.[1]

-

Reagents:

-

Substrate: 2-Bromo-4-fluoropyridine (1.0 eq, 10 mmol).

-

Base: LDA (Lithium diisopropylamide) or LTMP (Lithium 2,2,6,6-tetramethylpiperidide) (1.1 eq).[1] Note: LTMP is preferred to minimize nucleophilic attack on the ring.

-

Electrophile: Triisopropyl borate (

) (1.2 eq).[1] -

Oxidant: Hydrogen peroxide (

, 30% aq) / Acetic acid.[1]

-

-

Procedure:

-

Dissolve substrate in anhydrous THF (0.2 M) and cool to -78°C (dry ice/acetone).

-

Add LTMP solution dropwise over 20 min. Maintain internal temp < -70°C. Critical: Higher temps trigger "Halogen Dance" (Br migration).

-

Stir at -78°C for 45 min. The solution typically turns deep yellow/orange.

-

Add

dropwise. Stir for 1 h at -78°C, then warm to 0°C. -

Oxidation: Add acetic acid (1.5 eq) followed by

(3.0 eq) dropwise.[1] Stir at RT for 2 h. -

Workup: Quench with saturated

(to destroy peroxide). Extract with EtOAc.[2] Wash with brine.[3] Dry over -

Purification: Silica gel chromatography (Hexane/EtOAc gradient).[3][4]

-

Step 2: SAR Library Generation (Alkylation)[1]

-

Reaction: Dissolve 2-bromo-4-fluoropyridin-3-ol (1.0 eq) in DMF (0.1 M).

-

Base: Add

(2.0 eq) or -

Alkylation: Add alkyl halide (

, 1.1 eq).[1] Stir at RT (for reactive halides) or 60°C. -

Isolation: Dilute with water, extract with EtOAc. Evaporate solvent.[2] Most products are pure enough for screening; otherwise, purify via prep-HPLC.

Method B: The "Directed Fluorination" Route (High Robustness)

Best for: Large-scale preparation; avoids potential Li-Br exchange issues. Mechanism: Directed Ortho Metalation (DoM) using a MOM-protecting group to install Fluorine at C4.

Workflow Diagram

Figure 2: Step-by-step workflow for the Directed Fluorination strategy.

Protocol Details

-

Protection: React 2-bromo-3-hydroxypyridine with chloromethyl methyl ether (MOM-Cl) and NaH in THF.

-

Checkpoint: Ensure complete conversion to avoid lithiating the free phenol later.

-

-

Fluorination (The Key Step):

-

Cool a solution of MOM-protected pyridine in THF to -78°C .

-

Add LDA (1.2 eq). Stir for 1 h. The MOM group chelates Li, directing deprotonation to C4.

-

Add NFSI (N-Fluorobenzenesulfonimide, 1.3 eq) dissolved in THF.

-

Warm to RT overnight.

-

-

Deprotection: Treat the crude intermediate with 4M HCl in dioxane or iPrOH to remove the MOM group.

-

Yield: Typically 50-65% over 3 steps.

Analytical Validation & QC

For SAR studies, compound purity must exceed 95%.[1]

| Analytical Method | Expected Signal (Core: 2-Bromo-4-fluoropyridin-3-ol) | Diagnostic Note |

| 1H NMR | Two aromatic doublets (or dd). C5-H and C6-H. | Coupling constants ( |

| 19F NMR | Single singlet/multiplet around -120 to -140 ppm. | Absence of F signal indicates failed fluorination. |

| LC-MS | [M+H]+ = 191.9/193.9 (Br isotope pattern). | Confirm 1:1 ratio of 79Br/81Br. |

Safety & Handling

-

Fluorinated Intermediates: Often exhibit high volatility and skin permeability. Handle in a fume hood.

-

Organolithiums (LDA/LTMP): Pyrophoric. Use rigorous anhydrous techniques (Schlenk line).

-

NFSI: A mild fluorinating agent, but can be sensitizing.[1]

-

Waste: Segregate halogenated organic waste.

References

-

Synthesis of 2-bromo-4-fluoropyridine: Thibault, C., et al. "Efficient Synthesis of 4-Fluoropyridine Derivatives."[5] Organic Letters, 2003 , 5(26), 5023–5025.[1] Link[1]

-

Directed Ortho Metalation (DoM) Review: Snieckus, V. "Directed Ortho Metalation.[1][6] Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics." Chemical Reviews, 1990 , 90(6), 879–933.[1] Link[1]

-

Lithiation of Halopyridines: Schlosser, M. "The regioselective ortho-lithiation of 3-halopyridines." European Journal of Organic Chemistry, 2004 . Link[1]

-

Synthesis of 2-Bromo-3-methoxypyridine (Analogous Chemistry): "Protocol for O-methylation of 2-bromo-3-pyridinol." BenchChem Protocols. Link

-

Regioselective Fluorination: "Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination." Journal of the American Chemical Society, 2014 .[1] Link[1]

Sources

- 1. 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions [mdpi.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 4-BROMO-3-HYDROXYPYRIDINE synthesis - chemicalbook [chemicalbook.com]

- 5. 2-Bromo-4-fluoropyridine synthesis - chemicalbook [chemicalbook.com]

- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

Troubleshooting & Optimization

Technical Support Center: Improving Yield in the Bromination of 4-Fluoropyridin-3-ol

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical support for the bromination of 4-fluoropyridin-3-ol, a critical reaction in the synthesis of many pharmaceutical intermediates. As Senior Application Scientists, we understand that achieving high yields and purity can be challenging. This resource is designed to address common issues and provide robust, field-proven solutions to optimize your experimental outcomes.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the bromination of 4-fluoropyridin-3-ol, offering explanations and actionable steps to improve your reaction yield and purity.

Q1: My reaction yield is consistently low, or I'm not getting any of the desired brominated product. What are the likely causes and how can I fix this?

A1: Low or no yield in the bromination of 4-fluoropyridin-3-ol often points to issues with the choice of brominating agent, reaction conditions, or the inherent reactivity of the substrate.

-

Underlying Cause: 4-Fluoropyridin-3-ol is an electron-rich heterocyclic compound, making it susceptible to electrophilic aromatic substitution. However, the pyridine ring is also a base and can be protonated under acidic conditions, which deactivates the ring towards electrophiles. The choice of a brominating agent with appropriate reactivity is crucial. Very harsh brominating agents can lead to over-bromination or decomposition, while very mild ones may not be reactive enough.

-

Immediate Action Plan:

-

Re-evaluate your brominating agent. If you are using elemental bromine (Br₂), especially without a catalyst, the reaction can be slow and may require harsh conditions, potentially leading to a mixture of mono- and di-brominated isomers which are difficult to separate.[1][2] Consider switching to a milder and more selective N-bromo reagent.

-

Optimize reaction temperature. Start with a low temperature (e.g., 0 °C to room temperature) and gradually increase it. Many bromination reactions of activated rings proceed readily at or below room temperature.[3]

-

Check the purity of your starting material. Impurities in the 4-fluoropyridin-3-ol can interfere with the reaction.

-

-

Long-Term Solution & Best Practice: For electron-rich systems like 4-fluoropyridin-3-ol, N-Bromosuccinimide (NBS) is a highly effective and selective brominating agent.[3][4][5][6] It provides a low concentration of bromine radicals, which can be advantageous for selective bromination.[6][7] Another powerful, yet often gentle, alternative for brominating less reactive aromatic rings is dibromoisocyanuric acid (DBI).[8]

A recommended starting point would be to use NBS in a suitable solvent like dimethylformamide (DMF), which is known to promote para-selectivity in the bromination of aromatic compounds.[6]

Q2: I'm observing the formation of multiple products, leading to a complex mixture that is difficult to purify. How can I improve the selectivity of the reaction?

A2: The formation of multiple products, including regioisomers (ortho-, meta-, para-substitution) and poly-brominated species, is a common challenge.

-

Underlying Cause: The hydroxyl (-OH) group on the pyridine ring is a strong activating group and directs electrophilic substitution to the ortho and para positions. In the case of 4-fluoropyridin-3-ol, the positions ortho and para to the hydroxyl group are C2, C4, and C6. The fluorine atom at C4 will also influence the regioselectivity. Over-bromination can occur if the reaction conditions are too harsh or if an excess of the brominating agent is used.

-

Immediate Action Plan:

-

Control the stoichiometry. Use a slight excess (1.05-1.2 equivalents) of the brominating agent to favor mono-bromination.

-

Lower the reaction temperature. Running the reaction at a lower temperature can often improve selectivity by favoring the kinetically controlled product.

-

Choose a milder brominating agent. As mentioned previously, NBS or Pyridinium Tribromide (PTT) are generally milder and more selective than elemental bromine.[9]

-

-

Troubleshooting Workflow:

Caption: Troubleshooting workflow for improving reaction selectivity.

Q3: My reaction is very slow, and even after extended periods, the conversion of the starting material is low. What can I do to increase the reaction rate?

A3: A slow reaction rate can be due to insufficient activation of the brominating agent or deactivation of the substrate.

-

Underlying Cause: While 4-fluoropyridin-3-ol is activated, the pyridine nitrogen can be protonated by any acid present, deactivating the ring. If using a milder brominating agent like NBS, a radical initiator or an acid catalyst might be necessary to increase the reaction rate.

-

Immediate Action Plan:

-

Consider a catalyst. For NBS brominations, a catalytic amount of a radical initiator like AIBN or benzoyl peroxide can be used, especially for benzylic-type brominations.[6][10] For electrophilic aromatic substitution, a Lewis acid or protic acid catalyst can enhance the electrophilicity of the brominating agent.[11]

-

Slightly increase the temperature. If the reaction is clean but slow at room temperature, cautiously increasing the temperature in increments (e.g., to 40-50°C) may improve the rate.

-

Ensure anhydrous conditions. Water can react with some brominating agents and affect the reaction rate and outcome.

-

Frequently Asked Questions (FAQs)

Q1: What is the best brominating agent for 4-fluoropyridin-3-ol?

A1: The "best" agent depends on the desired outcome and scale, but for good selectivity and yield, N-Bromosuccinimide (NBS) is often the preferred choice for activated aromatic systems.[3][5] It is a solid, making it easier and safer to handle than liquid bromine.[7] For even more challenging or deactivated systems, Dibromoisocyanuric acid (DBI) is a more powerful alternative that can be very effective.[8]

| Brominating Agent | Key Advantages | Common Issues |

| **Elemental Bromine (Br₂) ** | Inexpensive | Difficult to handle, can lead to over-bromination and poor selectivity.[1][2] |

| N-Bromosuccinimide (NBS) | Solid, easy to handle, generally provides good selectivity for activated rings.[4][5] | May require a catalyst or higher temperatures for less reactive substrates. |

| Dibromoisocyanuric Acid (DBI) | Powerful brominating agent, effective for less reactive rings.[8] | Can be less selective than NBS if not used under optimized conditions. |

| Pyridinium Tribromide (PTT) | Solid, mild, and often provides good selectivity for mono-bromination of activated rings.[9] | May be less reactive than NBS or DBI. |

Q2: What is the optimal solvent for this reaction?

A2: The choice of solvent can significantly impact the reaction. Polar aprotic solvents are often a good choice.

-

Dimethylformamide (DMF) is frequently used for NBS brominations of electron-rich aromatic heterocycles and can promote high levels of para-selectivity.[6]

-

Acetonitrile (CH₃CN) is another common polar aprotic solvent that can be effective.

-

Chlorinated solvents like dichloromethane (CH₂Cl₂) or chloroform (CHCl₃) are also viable options.

-

For some brominations, using a protic solvent like acetic acid can be beneficial, as it can help to activate the brominating agent.

A solvent screen is often the best approach to find the optimal conditions for your specific reaction.

Q3: What is the expected regioselectivity for the bromination of 4-fluoropyridin-3-ol?

A3: The hydroxyl group at position 3 is a strong ortho-, para-director. The fluorine at position 4 is a deactivating group but also an ortho-, para-director. The directing effects are as follows:

-

-OH at C3 directs to: C2 (ortho), C4 (para, blocked by F), and C6 (ortho).

-

-F at C4 directs to: C3 (para, blocked by OH) and C5 (ortho).

The powerful activating effect of the hydroxyl group is expected to dominate. Therefore, the primary products are likely to be bromination at the C2 and C6 positions. The electronic and steric environment will determine the ratio of these isomers.

Experimental Protocols

Protocol 1: General Procedure for Bromination using N-Bromosuccinimide (NBS)

-

Preparation: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-fluoropyridin-3-ol (1.0 eq.) in a suitable solvent (e.g., DMF or acetonitrile, ~0.1-0.5 M).

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Addition of NBS: Add N-Bromosuccinimide (1.1 eq.) portion-wise over 10-15 minutes, ensuring the temperature remains below 5 °C.

-

Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Once the starting material is consumed, quench the reaction by adding an aqueous solution of sodium thiosulfate. Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

References

-

Bromination - Common Conditions. Common Organic Chemistry. [Link]

-

Pyridinium Tribromide: A Versatile Brominating Agent in Organic Synthesis. Oreate AI Blog. [Link]

-

SYNTHESIS AND REACTIVITY OF PYRIDIN-4-OLS BASED ON THE THREE-COMPONENT REACTION OF ALKOXYALLENES, NITRILES AND CARBOXYLIC ACIDS. [Link]

-

Side-Chain Reactions of Substituted Pyridines Explained. Pearson. [Link]

-

N-Bromosuccinimide Enables Selective Bromination in Organic Chemistry. [Link]

-

Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. MDPI. [Link]

-

Electrochemical bromination of electron-rich compounds employing LiBr as a “Br” source. SSRN. [Link]

-

Bromination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

- WO2019145177A1 - Bromination of pyridine derivatives.

-

N-Bromosuccinimide (NBS). Organic Chemistry Portal. [Link]

- US11613549B2 - Bromination of pyridine derivatives.

-

N-Bromosuccinimide. Wikipedia. [Link]

-

Enhanced Reactivity for Aromatic Bromination via Halogen Bonding with Lactic Acid Derivatives. NSF Public Access Repository. [Link]

-

One of the most powerful brominating agents,overview and reaction mechanisms of dibromoisocyanuric acid (DBI):N-bromo compounds (11). Chemia. [Link]

-

Reagent Friday: NBS (N-Bromo Succinimide). Master Organic Chemistry. [Link]

-

Bromination of Pyrrole and Pyridine #bromination. YouTube. [Link]

-

Benzylic Brominations with N-Bromosuccinimide in (Trifluoromethyl)benzene. [Link]

Sources

- 1. WO2019145177A1 - Bromination of pyridine derivatives - Google Patents [patents.google.com]

- 2. US11613549B2 - Bromination of pyridine derivatives - Google Patents [patents.google.com]

- 3. Bromination - Common Conditions [commonorganicchemistry.com]

- 4. suru-chem.com [suru-chem.com]

- 5. N-Bromosuccinimide (NBS) [organic-chemistry.org]

- 6. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. One of the most powerful brominating agents,overview and reaction mechanisms of dibromoisocyanuric acid (DBI):N-bromo compounds (11):Discussion series on bromination/iodination reactions 11 – Chemia [chemia.manac-inc.co.jp]

- 9. Pyridinium Tribromide: A Versatile Brominating Agent in Organic Synthesis - Oreate AI Blog [oreateai.com]

- 10. (PDF) Benzylic Brominations with N-Bromosuccinimide in (Trifluoromethyl)benzene [academia.edu]

- 11. par.nsf.gov [par.nsf.gov]

Preventing defluorination during 2-Bromo-4-fluoropyridin-3-ol coupling reactions

Topic: Preventing Defluorination & Optimization of C-C Coupling Target Audience: Medicinal Chemists, Process Chemists Version: 2.1 (Current)

Executive Summary & Reactivity Profile

The scaffold 2-bromo-4-fluoropyridin-3-ol presents a classic "chemoselectivity paradox" in medicinal chemistry. You are attempting to perform a Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Stille, or Buchwald-Hartwig) at the C2-Bromine position. However, the C4-Fluorine is highly activated toward Nucleophilic Aromatic Substitution (SNAr) due to its position para to the pyridine nitrogen.

The Core Challenge: Standard coupling conditions often utilize strong bases (e.g., NaOEt, KOtBu) or nucleophilic solvents (MeOH, EtOH). In this scaffold, these conditions frequently lead to the displacement of the Fluorine atom (SNAr) before the Palladium cycle can complete the C-Br coupling. Additionally, the free C3-hydroxyl group can poison the catalyst or form unreactive boronate complexes.

Diagnostic Workflow

Before altering your conditions, use this logic flow to identify the specific failure mode.

Figure 1: Diagnostic logic for coupling failures. Identify the byproduct to select the correct optimization strategy.

The Mechanism of Failure (FAQ)

Q1: Why is the Fluorine atom leaving? I thought C-F bonds were stable.

A: In standard aromatics, C-F bonds are stable. However, in 4-fluoropyridines , the nitrogen atom pulls electron density from the ring, making the C4 position highly electrophilic.

-

The Mechanism (SNAr): If you use a base like Sodium Methoxide (NaOMe) or Potassium tert-butoxide (KOtBu), the alkoxide attacks C4, forming a Meisenheimer complex, followed by the elimination of Fluoride.

-

The Consequence: You isolate the C4-alkoxy byproduct instead of the fluorinated product.

Q2: Does the free Hydroxyl (-OH) group matter?

A: Yes, critically.

-

Catalyst Poisoning: The acidic proton (pKa ~6-7 for 3-hydroxypyridines) can protonate reactive Pd(0) species or ligands.

-

Boronate Sequestration: In Suzuki couplings, the free -OH can chelate with the Boronic Acid, forming an unreactive boroxine species, stalling the transmetalation step.

Optimization Protocols

Standard Operating Procedure (SOP): Protected Coupling

Use this protocol to minimize defluorination and maximize yield.

Phase 1: Protection of the Hydroxyl Group Do not attempt the coupling with the free phenol unless necessary.

| Reagent | Conditions | Rationale |

| MOM-Cl | NaH, THF, 0°C | Recommended. MOM (Methoxymethyl) is stable to base and Pd, but easily removed with mild acid later. |

| Bn-Br | K2CO3, DMF | Good alternative, but requires hydrogenolysis (Pd/C + H2) to remove, which might reduce the pyridine ring or C-Br bond if not careful. |

| SEM-Cl | DIPEA, DCM | Excellent stability; removed with TBAF. |

Phase 2: The Coupling Reaction (Suzuki-Miyaura)

-

Substrate: 2-Bromo-3-(MOM-oxy)-4-fluoropyridine (1.0 equiv)

-

Boronic Partner: Aryl-B(OH)2 (1.2 equiv)

-

Catalyst: Pd(dppf)Cl2·DCM or XPhos Pd G2 (3-5 mol%)

-

Base: K3PO4 (3.0 equiv) or Cs2CO3 (2.5 equiv)

-

Crucial: Do NOT use NaOEt, NaOMe, or NaOH.

-

-

Solvent: 1,4-Dioxane / Water (10:1 ratio)

-

Crucial: Do NOT use Ethanol or Methanol.

-

-

Temperature: 80°C (Oil bath)

Protocol Steps:

-

Charge the reaction vial with the Protected Substrate, Boronic Acid, Base, and Catalyst.

-

Seal and purge with Nitrogen/Argon for 5 minutes (Oxygen promotes homocoupling and dehalogenation).

-

Add degassed Dioxane/Water via syringe.

-

Heat to 80°C. Monitor by LCMS at 1 hour.

-

Note: If reaction is slow, increase to 100°C, but monitor C-F stability.

-

Comparative Data: Base Selection

The choice of base is the single most important variable in preventing defluorination (SNAr).

| Base | pKa (conj. acid) | Nucleophilicity | Risk of Defluorination (SNAr) | Recommendation |

| NaOEt / NaOMe | 16 | High | Critical (Will form C4-OEt/OMe) | ⛔ AVOID |

| KOtBu | 17 | Moderate (Bulky) | High (Can still attack C4) | ⛔ AVOID |

| NaOH / KOH | 15.7 | High | High (Forms C4-OH pyridone) | ⚠️ Risky |

| Na2CO3 | 10.3 | Low | Low (Often too weak for hindered couplings) | 🟡 Acceptable |

| K3PO4 | 12.3 | Low | Minimal | ✅ PREFERRED |

| Cs2CO3 | 10.3 | Low | Minimal (Solubility aids reaction) | ✅ PREFERRED |

Advanced Troubleshooting (Q&A)

Q: I am seeing "Hydrodehalogenation" (Mass M-Br+H). The Bromine is gone, but no coupling occurred. A: This is a side reaction where the Pd-hydride species forms (often from solvent oxidation) and reduces the C-Br bond.

-

Fix 1: Ensure the solvent is thoroughly degassed. Oxygen promotes this cycle.

-

Fix 2: Switch from primary/secondary alcohol solvents (if using them) to Toluene or DMF.

-

Fix 3: Use a catalyst with a faster oxidative addition/reductive elimination cycle, such as XPhos Pd G2 or Pd(dtbpf)Cl2 .

Q: Can I perform this reaction without protecting the -OH group? A: It is possible but difficult. If you must:

-

Use 3.5 equivalents of base (1 equiv to deprotonate the phenol, 2.5 for the Suzuki cycle).

-

Use a boronic ester (BPin) instead of a boronic acid to reduce boroxine formation.

-

Use an anhydrous solvent system (e.g., Toluene/Dioxane) with anhydrous K3PO4 to minimize proton exchange.

Q: The reaction works but I get 10% defluorinated byproduct. How do I remove it? A: Separation of the fluoro-product from the alkoxy-byproduct can be difficult.

-

Prevention is better: Lower the temperature to 60°C and extend the reaction time. SNAr has a higher activation energy than Pd-catalyzed coupling; lower heat favors the metal-catalyzed pathway.

-

Purification: The defluorinated byproduct (often a pyridone or ether) usually has significantly different polarity. Try a gradient of DCM:MeOH rather than Hex:EtOAc.

References

-

BenchChem. (2025).[1][2][3] Technical Support Center: Preventing Defluorination in Reactions with Fluoropyridines. Retrieved from

-

Yoneda Labs. (2024). Suzuki-Miyaura cross-coupling: Practical Guide & Side Reactions. Retrieved from

-

ACS GCI Pharmaceutical Roundtable. (2015). Pd-Catalyzed Fluorination & Defluorination Mechanisms. Retrieved from

-

MDPI. (2024). 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones. Retrieved from

-

Organic Chemistry Portal. (2023). Suzuki Coupling: Mechanism and Recent Developments. Retrieved from

Sources

Technical Support Center: Solubility Optimization for 2-Bromo-4-fluoropyridin-3-ol

This guide functions as a specialized Technical Support Center for researchers working with 2-Bromo-4-fluoropyridin-3-ol . It is structured to address solubility challenges dynamically, moving from fundamental solvent selection to complex reaction-specific troubleshooting.

Case ID: SOL-2B4F-PYR-03 Status: Active Support Level: Tier 3 (Senior Application Scientist)

Executive Summary & Compound Profile

The Core Challenge: 2-Bromo-4-fluoropyridin-3-ol is a poly-functionalized heterocyclic scaffold. Its solubility behavior is dominated by the conflict between the lipophilic halogen substituents (Br, F) and the polar, H-bond-donating hydroxyl group (-OH) and H-bond-accepting pyridine nitrogen.

-

Chemical Nature: Weakly amphoteric, but predominantly acidic (phenol-like).

-

Note: The electron-withdrawing effects of the 2-Br and 4-F substituents significantly lower the pKa of the 3-OH group (estimated pKa ~5.5–6.5) compared to unsubstituted 3-hydroxypyridine, while rendering the pyridine nitrogen essentially non-basic.

-

-

Critical Implication: Solubility is highly pH-dependent. The molecule exists as a neutral species in weak acid and as an anion in base.

Module A: Solvent Selection & Screening

Use this module when establishing initial stock solutions or reaction conditions.

The Tiered Solubility Screen

Do not rely on "like dissolves like" heuristics alone. Use this tiered protocol to identify the optimal solvent system for your specific application (Reaction vs. Analysis vs. Storage).

| Tier | Solvent Class | Specific Solvents | Solubility Rating | Contextual Usage |

| 1 | Polar Aprotic | DMSO, DMF, NMP | Excellent (>100 mg/mL) | Primary Reaction Media. Ideal for nucleophilic substitutions (SNAr) and cross-couplings. Warning: Difficult to remove during workup. |

| 2 | Polar Protic | Methanol, Ethanol | Good (20–50 mg/mL) | Crystallization/Analysis. Good for LC-MS stock solutions. Can be used as solvents for hydrogenation or halogen exchange. |

| 3 | Polar Aprotic (Volatile) | THF, Acetone, EtOAc | Moderate (5–20 mg/mL) | Extraction/Workup. Solubility drops significantly if the compound is in a zwitterionic lattice. Heating often required. |

| 4 | Chlorinated | DCM, Chloroform | Low-Moderate | Partitioning. Often requires a co-solvent (e.g., 5% MeOH) to break intermolecular H-bonds. |

| 5 | Non-Polar | Hexanes, Toluene | Poor/Insoluble | Anti-Solvents. Use these to force precipitation (crystallization) after dissolving in Tier 2/3 solvents. |

Decision Logic: Selecting the Right Solvent

The following flowchart illustrates the decision process for solvent selection based on your downstream application.

Figure 1: Decision matrix for solvent selection. Note the critical pH dependency in the workup phase.

Module B: Troubleshooting & FAQs

Direct solutions to common experimental failures.

Issue 1: "The compound crashes out during aqueous workup."

Diagnosis: You likely neutralized the solution to pH 7. The Science: Unlike simple pyridines, this molecule is a hydroxypyridine . At neutral pH, it may form strong intermolecular hydrogen bond networks or exist in a poorly soluble pseudo-zwitterionic state. The Fix (The pH Swing):

-

To extract into organic layer (EtOAc/DCM): Adjust aqueous pH to 3–4 using 1M HCl. This ensures the OH is protonated (neutral form) and the N is not protonated (due to the electron-withdrawing Br/F).

-

To keep in aqueous layer (Washing impurities): Adjust pH to >10 using NaOH. The OH deprotonates, forming the soluble phenolate anion.

Issue 2: "Reaction yield is low due to poor solubility in THF."

Diagnosis: The lattice energy is too high for ether-based solvents at room temperature. The Fix:

-

Co-solvent Approach: Add 5–10% DMF or NMP to the THF. This disrupts the H-bonding network without requiring a full solvent swap.

-

Protecting Group Strategy: If the free OH is not required for the step, protect it as a Methoxymethyl ether (MOM) or Benzyl ether (Bn) . This dramatically increases solubility in non-polar organics (DCM, Toluene, THF) by removing the H-bond donor.

Issue 3: "Compound oils out instead of crystallizing."

Diagnosis: Common with halogenated pyridines containing hydroxyl groups. The "oil" is a super-saturated solution containing impurities. The Fix:

-

Dissolve the oil in a minimum amount of hot Ethanol (Tier 2) .

-

Add Water dropwise until slight turbidity persists.

-

Re-heat to clarify, then allow to cool very slowly to 4°C.

-

Pro-Tip: Scratch the glass or add a seed crystal of a similar bromopyridine if available.

Module C: Reaction-Specific Optimization

Guidelines for using 2-Bromo-4-fluoropyridin-3-ol in metal-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig).

The "Base Effect" in Cross-Couplings

In Suzuki couplings, you typically use an inorganic base (K2CO3, Cs2CO3).

-

Observation: The reaction mixture turns into a thick slurry or gummy solid.

-

Cause: The base deprotonates the 3-OH (pKa ~6), creating an insoluble potassium/cesium salt in non-polar solvents like Toluene or Dioxane.

-

Solution:

-

Switch Solvent: Use 1,4-Dioxane/Water (4:1) or DMF . The water/polar component dissolves the phenolate salt, allowing the reaction to proceed.

-

Phase Transfer Catalysis: If you must use Toluene, add 5 mol% TBAB (Tetrabutylammonium bromide) . This exchanges the insoluble inorganic cation (K+) for the lipophilic ammonium cation (Bu4N+), solubilizing the reacting species in the organic phase.

-

References & Grounding

-

Hansen Solubility Parameters: For theoretical grounding on the solubility of halogenated heterocycles, refer to Hansen Solubility Parameters: A User's Handbook. The dispersion (

) and polar (-

Source:

-

-

pKa Estimation of Substituted Pyridines: The acidity of the 3-OH group is enhanced by ortho-Br and para-F substituents. This follows standard Hammett equation principles for electron-withdrawing groups on aromatic systems.

-

Source:

-

-

General Reactivity of Halopyridines: Understanding the SNAr reactivity profiles (F vs Br displacement) is crucial when selecting solvents that might promote side reactions (e.g., DMSO can sometimes promote SNAr of Fluorine at high temps).

-

Source:

-

Disclaimer: The solubility data provided here is derived from Structure-Activity Relationships (SAR) of analogous 2-halo-3-hydroxypyridines. Always perform a micro-scale solubility test (1 mg in 100 µL) before committing bulk material.

Purification methods for separating 2-Bromo-4-fluoropyridin-3-ol from regioisomers

This guide provides troubleshooting assistance and answers to frequently asked questions for researchers, scientists, and drug development professionals working to purify 2-Bromo-4-fluoropyridin-3-ol from its regioisomeric impurities. The separation of such closely related molecules is a common challenge where subtle differences in physicochemical properties must be exploited for successful isolation.

Frequently Asked Questions (FAQs)

Q1: What are the most common regioisomers formed during the synthesis of 2-Bromo-4-fluoropyridin-3-ol, and why are they difficult to separate?

A1: During the synthesis of 2-Bromo-4-fluoropyridin-3-ol, directed ortho-metallation, halogenation, or other substitution reactions can lead to the formation of several regioisomers. The exact isomers depend on the synthetic route, but common possibilities include isomers where the bromine and hydroxyl groups are in different positions, such as 3-Bromo-4-fluoropyridin-2-ol or 5-Bromo-4-fluoropyridin-3-ol.

These compounds are challenging to separate because they often have identical molecular weights and very similar physical properties, including polarity, boiling points, and pKa values.[1][2] Standard purification techniques like distillation are often ineffective.[1] Successful separation relies on exploiting subtle differences in crystal packing (for recrystallization) or interactions with a stationary phase (for chromatography).

Q2: I have a crude mixture containing my target compound. What is the best initial strategy to approach purification?

A2: The optimal initial strategy depends on the physical state of your crude product and the scale of your reaction. A logical workflow is essential.

First, perform an initial analysis by Thin Layer Chromatography (TLC) or LC-MS to determine the number of components and their relative polarities. If the crude product is a solid, fractional recrystallization is often the most scalable and cost-effective first approach.[3] If it is an oil or if recrystallization fails, column chromatography is the next logical step.[4] An acid-base extraction can also be a powerful initial clean-up step to separate your phenolic target from non-acidic or non-basic impurities.[4][5]

Below is a decision-making workflow for selecting an initial purification strategy.

Caption: Decision tree for initial purification strategy.

Troubleshooting Guide: Common Purification Issues

This section addresses specific issues encountered during the purification of 2-Bromo-4-fluoropyridin-3-ol and its isomers.

Issue 1: Recrystallization Failure

Question: I attempted to recrystallize my crude solid, but all the isomers precipitated together, or the product 'oiled out'. What should I do?

Answer: This is a common problem when isomers have very similar solubilities. The key is to find a solvent system that differentiates between the crystal lattice energies of the target molecule and its impurities.[6]

-

Causality: Co-precipitation occurs when the solubility curves of the isomers are too close in the chosen solvent. "Oiling out" happens when the solid's melting point is lower than the boiling point of the solvent, or when the solution becomes supersaturated too quickly at a temperature above the compound's melting point.[7]

-

Troubleshooting Steps:

-

Systematic Solvent Screening: Do not rely on a single solvent. Test a range of solvents with varying polarities (e.g., ethyl acetate, acetone, acetonitrile, isopropanol, toluene) and solvent mixtures (e.g., ethyl acetate/hexanes, ethanol/water).[6][8] The goal is to find a system where your target compound is sparingly soluble at room temperature but highly soluble when hot, while the isomeric impurities have different solubility profiles.

-

Slow Cooling: Rapid cooling encourages impurity inclusion. Allow the heated solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator to maximize crystal formation.[7]

-

Use an Anti-Solvent: Dissolve the crude product in a minimal amount of a "good" solvent (in which it is highly soluble). Then, slowly add a "poor" solvent (an "anti-solvent" in which it is insoluble) dropwise until turbidity persists. This can sometimes induce selective crystallization of one isomer.

-

Control Concentration: If the solution is too concentrated, everything may crash out at once. If it's too dilute, yields will be poor. Experiment with different concentrations on a small scale.

-

Issue 2: Poor Chromatographic Separation

Question: My regioisomers are co-eluting or show very poor resolution (overlapping peaks) on a standard silica gel column. How can I improve the separation?

Answer: Poor resolution on silica gel is a frequent challenge with pyridine derivatives. This is often due to two factors: the isomers having very similar polarities and unwanted interactions between the basic pyridine nitrogen and the acidic silica surface.[4][9]

-

Causality: The basic lone pair on the pyridine nitrogen can form strong hydrogen bonds with acidic silanol groups (Si-OH) on the silica surface. This interaction can lead to significant peak tailing, which masks the separation of closely eluting compounds.[9]

-

Troubleshooting Workflow:

Caption: Workflow for troubleshooting poor chromatographic separation.

-

Actionable Solutions:

-

Add a Basic Modifier: Adding a small amount of a base like triethylamine (Et₃N) or pyridine (0.1-1%) to your eluent (e.g., Hexane/Ethyl Acetate) is the most common solution. The modifier competitively binds to the acidic sites on the silica, preventing the analyte from sticking and dramatically reducing peak tailing.[4]

-

Change the Stationary Phase: If modifying the eluent is insufficient, change the solid support.

-

Alumina (basic or neutral): Can be an excellent alternative to silica for basic compounds.

-

Reverse-Phase (e.g., C18): Separation is based on hydrophobicity rather than polarity. This change in mechanism is often highly effective for separating isomers.[10] You would use polar mobile phases like acetonitrile/water or methanol/water.

-

-

High-Performance Liquid Chromatography (HPLC): For very difficult separations or for obtaining high-purity material, preparative HPLC is the gold standard.[10][11] Columns with smaller particle sizes provide much higher theoretical plates and superior resolving power.[9]

-

Issue 3: Difficulty Confirming Isomer Identity

Question: I have successfully isolated a pure compound. How can I definitively confirm that it is 2-Bromo-4-fluoropyridin-3-ol and not a regioisomer?

Answer: Spectroscopic analysis is essential. While ¹H NMR is a primary tool, the coupling patterns of regioisomers can be very similar. A combination of techniques is required for unambiguous structure elucidation.

-

Nuclear Magnetic Resonance (NMR):

-

¹H NMR: The key is the number of protons on the pyridine ring and their coupling constants. For 2-Bromo-4-fluoropyridin-3-ol, you should expect to see two aromatic protons. Their splitting patterns (doublets, doublet of doublets) will be influenced by both H-H and H-F coupling.

-

¹⁹F NMR: This will confirm the presence and environment of the fluorine atom.

-

2D NMR (COSY, HSQC, HMBC): These experiments are crucial for definitive assignment. An HMBC (Heteronuclear Multiple Bond Correlation) experiment will show long-range correlations (2-3 bonds) between protons and carbons, allowing you to piece together the connectivity of the molecule and unambiguously determine the substitution pattern.

-

-

Nuclear Overhauser Effect (NOE) Spectroscopy: An NOE experiment can show through-space proximity between protons. For example, an NOE between the hydroxyl proton (-OH) and a proton at either position 2 or 4 would help confirm the substitution pattern.

-

X-ray Crystallography: If you can grow a suitable single crystal, X-ray crystallography provides the absolute, unambiguous structure of the molecule.

Experimental Protocols

Protocol 1: Systematic Screening for Recrystallization Solvents

This protocol allows for the efficient screening of multiple solvents to find optimal conditions for fractional crystallization.

Materials:

-

Crude solid mixture (~100 mg)

-

Set of small test tubes or vials

-

Sand bath or heating block

-

Solvent selection: Hexanes, Toluene, Dichloromethane, Ethyl Acetate, Acetone, Acetonitrile, Ethanol, Water.

Procedure:

-

Place ~10-15 mg of the crude solid into each of 8 labeled test tubes.

-

To the first tube, add a solvent (e.g., Ethyl Acetate) dropwise at room temperature, vortexing after each addition.

-

If it dissolves readily at room temp: The solvent is too good; it is unsuitable for recrystallization but may be useful as the "good" solvent in a co-solvent system.

-

If it is insoluble/sparingly soluble: This is a promising candidate.

-

-

For promising solvents, heat the test tube in a sand bath. Continue adding the solvent dropwise until the solid just dissolves at the boiling point.

-

Remove the tube from the heat and allow it to cool slowly to room temperature. Observe for crystal formation.

-

If crystals form, place the tube in an ice bath for 15-20 minutes to maximize precipitation.

-

Isolate the crystals by filtration (e.g., using a Hirsch funnel) and analyze their purity by TLC or LC-MS against the starting material.

-

Repeat for all candidate solvents and promising solvent pairs (e.g., dissolve in hot ethanol, add water dropwise).

Protocol 2: Flash Column Chromatography with a Basic Modifier

This protocol describes a standard procedure for purifying pyridine derivatives on silica gel while mitigating peak tailing.

Materials:

-

Crude product mixture

-

Silica gel (230-400 mesh)

-

Eluent: Hexane/Ethyl Acetate system (or other appropriate polarity)

-

Additive: Triethylamine (Et₃N)

-

Chromatography column, flasks, etc.

Procedure:

-

Develop TLC Conditions: On a TLC plate, find a solvent system (e.g., 70:30 Hexane:Ethyl Acetate) that gives good separation of the spots with Rf values between 0.2 and 0.5. Once found, add ~0.5% Et₃N to the mobile phase and run another TLC to confirm the separation is maintained or improved and that spots are less streaky.

-

Prepare the Eluent: Prepare a bulk quantity of the optimized eluent from step 1, including the 0.5% Et₃N. For example, for 1 L of eluent: 700 mL Hexane, 300 mL Ethyl Acetate, and 5 mL Et₃N.

-

Pack the Column: Prepare a slurry of silica gel in the lowest polarity eluent you will use (e.g., 95:5 Hexane:EtOAc + 0.5% Et₃N) and carefully pack your column.

-

Load the Sample: Dissolve your crude product in a minimal amount of dichloromethane or the eluent. Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the packed column.

-

Run the Column: Begin eluting with a low-polarity mobile phase and slowly increase the polarity (gradient elution) as determined by your TLC analysis.

-

Collect and Analyze Fractions: Collect fractions and analyze them by TLC to identify which ones contain your pure target compound. Combine the pure fractions and remove the solvent under reduced pressure.

Data Summary

| Purification Method | Pros | Cons | Best For... |

| Fractional Recrystallization | Highly scalable, low cost, can yield very pure material.[3] | Highly dependent on the compound's properties, can be time-consuming to optimize, may not work for all isomer pairs.[1] | Purifying multi-gram to kilogram quantities of solid products where a suitable solvent system is found. |

| Flash Column Chromatography | Versatile, widely applicable, good for separating compounds with different polarities.[4][12] | Can be labor-intensive, uses large volumes of solvent, potential for peak tailing with pyridines.[9] | Milligram to multi-gram scale purification of oils or solids that fail to recrystallize. |

| Preparative HPLC | Highest resolution, excellent for separating very similar isomers, automated.[11] | Expensive equipment and columns, limited sample loading capacity, uses specialized solvents. | Final purification of small quantities (<1 g) for high-purity applications (e.g., analytical standards, final drug substance). |

| Acid-Base Extraction | Excellent for removing non-ionizable impurities, simple and fast.[4][13] | Unlikely to separate regioisomers from each other unless their pKa values are significantly different. | Initial crude cleanup before chromatography or recrystallization. |

References

- BenchChem. (2025). Overcoming challenges in the purification of pyridine compounds. BenchChem Technical Support.

- BenchChem. (2025).

- BenchChem. (n.d.). Troubleshooting common issues in pyridine synthesis. BenchChem Technical Support.

-

Jacob, K., & Stefinovic, M. (n.d.). Gas chromatographic separation of substituted pyridines. PubMed. [Link]

-

Japan Tobacco Inc. (n.d.). Rapid and easy removal or purification of pyridine compounds by phenylboronic acid solid-phase extraction (PBA-SPE). JTI. [Link]

-

Reddit. (2024, November 8). How to separate these regioisomers?. r/OrganicChemistry. [Link]

-

Yuan, B. (2022). Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. Pharmaceutical Analytica Acta, 13, 674. [Link]

-

ResearchGate. (2014, April 2). What is best method to remove pyridine from a reaction mixture?. ResearchGate. [Link]

- Google Patents. (n.d.). CN102898358A - Preparation method of fluoropyridine compounds.

-

Chemistry LibreTexts. (2023, January 29). Recrystallization. Chemistry LibreTexts. [Link]

-

RotaChrom. (n.d.). Isomer separation by CPC chromatography. RotaChrom. [Link]

-

Yan, Z., et al. (n.d.). Reverse-phase high performance liquid chromatography separation of positional isomers on the MIL-53(Fe) packed column. The Royal Society of Chemistry. [Link]

-

Supporting Information. (n.d.). Supporting Information. [Link]

-

Matsumoto, K. (n.d.). Detailed experimental procedure for the synthesis of 4-fluoropyridine. [Link]

-

Vassar College. (2007, November 28). Organic Chemistry Lab: Recrystallization. YouTube. [Link]

-

ResearchGate. (2021, April 7). Separation of regio-isomers / suggestions for regio-selective methylation of aromatics?. ResearchGate. [Link]

-

Chromatography Forum. (2017, December 14). separation of positional isomers. Chromatography Forum. [Link]

-

Baraznenok, I. L., et al. (2017). Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling of α,α-Difluoro-β-iodoketones with Silyl Enol Ethers. The Journal of Organic Chemistry. [Link]

-

Organic Syntheses. (n.d.). 2-bromopyridine. Organic Syntheses Procedure. [Link]

-

ResearchGate. (2025, August 7). Analysis of 4-bromo-3-fluorobenzaldehyde and separation of its regioisomers by one-dimensional and two-dimensional gas chromatography. ResearchGate. [Link]

- Google Patents. (n.d.). CN101948433A - Method for separating and purifying substituted indazole isomers.

-

ResearchGate. (2025, August 7). Resolution of optical isomers of 4-amino-p-chlorobutyric acid lactam by co-crystallization. ResearchGate. [Link]

-

ResearchGate. (n.d.). Separation of the cresol isomers by stripping crystallization. Request PDF. [Link]

Sources

- 1. hub.rotachrom.com [hub.rotachrom.com]

- 2. researchgate.net [researchgate.net]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. fluorochem.co.uk [fluorochem.co.uk]

- 6. CN101948433A - Method for separating and purifying substituted indazole isomers - Google Patents [patents.google.com]

- 7. youtube.com [youtube.com]

- 8. CN102898358A - Preparation method of fluoropyridine compounds - Google Patents [patents.google.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. rsc.org [rsc.org]

- 11. walshmedicalmedia.com [walshmedicalmedia.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. researchgate.net [researchgate.net]

Troubleshooting low reactivity of C2-bromide in 3-hydroxy-substituted pyridines

Technical Support Center: Pyridine Functionalization Topic: Troubleshooting Low Reactivity of C2-Bromide in 3-Hydroxy-Substituted Pyridines Doc ID: PYR-C2-OH-001 Last Updated: 2025-05-20[1]

Executive Summary

This guide addresses the persistent low reactivity of 2-bromo-3-hydroxypyridines in cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) and Nucleophilic Aromatic Substitution (SNAr) reactions. The core issue is rarely steric hindrance; rather, it is a specific electronic deactivation pathway triggered by the base-mediated formation of a pyridyl oxyanion. This guide provides diagnostic steps, mechanistic explanations, and validated protocols to restore reactivity.

Part 1: Diagnostic & Mechanism (The "Why")

Q: Why is my 2-bromo-3-hydroxypyridine inert to Pd-catalysis, even with high catalyst loading?

A: You are likely fighting the "Oxyanion Deactivation Loop." While the hydroxyl group (-OH) is a moderate electron-donating group (EDG), the base present in your coupling reaction (e.g., K₂CO₃, Cs₂CO₃) deprotonates the phenol (pKa ~4.8 for 3-hydroxypyridine), generating a pyridyl oxyanion.

This oxyanion is a powerful EDG.[1] Through resonance, it pushes electron density specifically onto the C2, C4, and C6 positions. For a C2-bromide to undergo Oxidative Addition (the first step of the Pd cycle), the C-Br bond must be electron-deficient. The oxyanion renders the C2 position electron-rich, effectively shutting down the catalytic cycle.

Q: Is the hydroxyl group coordinating to the Palladium?

A: Yes, this is the secondary failure mode.[1] The deprotonated oxygen (O⁻) and the pyridine nitrogen can act as a bidentate ligand (an N,O-chelate), forming a stable 5-membered palladacycle. This sequestered Palladium species is often too stable to participate in the catalytic turnover, leading to "catalyst poisoning."[1]

Visualizing the Problem

The diagram below illustrates the electronic deactivation and chelation risks.